molecular formula C11H9NO2 B2458407 3-Methylisoquinoline-6-carboxylic acid CAS No. 858646-60-3

3-Methylisoquinoline-6-carboxylic acid

Cat. No.: B2458407
CAS No.: 858646-60-3
M. Wt: 187.198
InChI Key: JFIANAOVVFQMDM-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . This compound features a carboxylic acid functional group attached to the 6-position of a 3-methylisoquinoline scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies as a key synthetic intermediate for accessing structurally unique alkaloids. It serves as a crucial precursor in the synthesis of complex natural products like ampullosine, a rare 3-methylisoquinoline alkaloid isolated from the fungus Sepedonium ampullosporum . The integration of the 3-methylisoquinoline motif with a 6-carboxylic acid moiety is a rare structural combination in nature, making this compound particularly valuable for constructing novel heterocyclic systems . Researchers utilize this chemical as a core scaffold in 6π-azaelectrocyclization reactions, an efficient and atom-economic strategy for building the 3-methylisoquinoline core found in various natural product analogs . The product has a purity of 98% . According to GHS standards, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended when handling . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methylisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-10-5-8(11(13)14)2-3-9(10)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIANAOVVFQMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858646-60-3
Record name 3-methylisoquinoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 3-methylbenzaldehyde can undergo a series of reactions including nitration, reduction, and cyclization to form the desired isoquinoline derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 3-carboxyisoquinoline-6-carboxylic acid.

    Reduction: The compound can be reduced to form 3-methylisoquinoline.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Information

  • Molecular Formula: C11_{11}H9_9NO2_2
  • Molecular Weight: 187.19 g/mol
  • SMILES Notation: CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1
  • InChI Key: JFIANAOVVFQMDM-UHFFFAOYSA-N

Synthesis of Complex Organic Molecules

3-Methylisoquinoline-6-carboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functionality allows for various chemical transformations, including:

  • Esterification: Formation of esters for use in pharmaceuticals and agrochemicals.
  • Amidation: Reaction with amines to form amides, which are crucial in drug development.
  • Coupling Reactions: Utilization in cross-coupling methods to synthesize more complex heterocycles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Activity: Preliminary investigations into its anticancer properties have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism appears to involve selective targeting of cancerous cells, potentially through enzyme inhibition.

Pharmaceutical Applications

The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.

Case Study 1: Anticancer Activity Assessment

In a study evaluating a series of isoquinoline derivatives, compounds derived from this compound exhibited IC50_{50} values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This suggests that modifications to the isoquinoline scaffold can enhance anticancer activity while maintaining selectivity towards cancerous cells .

Case Study 2: Synthesis of Ampullosine

The total synthesis of ampullosine, an isoquinoline alkaloid, utilized this compound as a key intermediate. This synthesis highlights the compound's utility in producing complex natural products that may possess significant biological activity .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
3-MethylisoquinolineMethyl group at 3-positionLess polar than its carboxylic derivative
6-CarboxyisoquinolineCarboxyl group at 6-positionLacks methyl group at the 3-position
IsoquinolineParent compound without substituentsBaseline for comparison

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    3-Methylisoquinoline: Lacks the carboxylic acid group, making it less polar.

    6-Carboxyisoquinoline: Has a carboxyl group at the 6-position but lacks the methyl group at the 3-position.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 3-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring.

Biological Activity

3-Methylisoquinoline-6-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound (C11_{11}H9_9NO2_2) features a methyl group at the 3-position and a carboxylic acid group at the 6-position of the isoquinoline ring. This unique structure contributes to its biological properties, enhancing its polarity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, potentially through the inhibition of bacterial enzymes critical for survival. For instance, it may target specific pathways in bacteria, leading to growth inhibition or cell death.

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle progression. Specifically, it has been noted to cause G2/M phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth through enzyme targeting
AnticancerInduction of apoptosis and cell cycle arrest in cancer cells
NeuroprotectivePotential protective effects against neurodegenerative diseases

The mechanism of action for this compound involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors that are crucial for cellular functions in bacteria and cancer cells. For example, studies have suggested that it could inhibit Plasmodium falciparum Protein Kinase A (PfPKA), which is vital for malaria parasite survival .

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of several pathogenic bacteria in vitro. The compound's ability to disrupt bacterial enzyme function was highlighted as a key mechanism behind its antimicrobial effects.
  • Cancer Research : In a recent investigation into its anticancer properties, researchers found that the compound significantly reduced viability in various cancer cell lines, exhibiting IC50_{50} values ranging from 5.1 μM to 11 μM depending on the cell type tested. The results indicated that it could be a promising candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies have suggested that this compound may also offer neuroprotective benefits, potentially mitigating damage from oxidative stress in neuronal cells. This aspect is still under investigation but shows promise for treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
3-MethylisoquinolineMethyl group onlyLimited antimicrobial activity
6-CarboxyisoquinolineCarboxyl group onlyModerate anticancer effects
IsoquinolineNo substituentsMinimal biological activity
This compound Methyl + carboxyl groupsStrong antimicrobial & anticancer properties

Q & A

Q. What are the recommended synthetic routes for 3-methylisoquinoline-6-carboxylic acid, and how can purity be optimized?

The synthesis of isoquinoline carboxylic acid derivatives typically involves cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, decahydroisoquinoline-3-carboxylic acid derivatives are synthesized via stereoselective cyclization of tethered amino acids or by modifying substituents on the bicyclic nucleus . To optimize purity, use column chromatography with gradients tailored to the compound's polarity (e.g., ethyl acetate/hexane mixtures) and validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., ¹H NMR in DMSO-d₆ to confirm absence of solvent peaks). Ensure anhydrous conditions during carboxylation steps to prevent hydrolysis byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization steps include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C3, carboxylic acid at C6). For isoquinoline derivatives, aromatic protons typically appear between δ 7.5–9.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ for C₁₁H₉NO₂ at m/z 188.0712).
  • Solubility testing : Assess in DMSO (common stock solvent) and aqueous buffers (pH 2–12) to guide biological assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

SAR studies should systematically vary substituents (e.g., methyl group at C3, carboxylic acid at C6) and assess impacts on target binding. For example:

  • Replace the methyl group with bulkier alkyl chains to probe steric effects in receptor pockets.
  • Substitute the carboxylic acid with ester or amide groups to modulate polarity and bioavailability. Use competitive radioligand binding assays (e.g., [³H]AMPA for ionotropic glutamate receptors) and functional assays (e.g., electrophysiology in cortical neurons) to quantify potency (IC₅₀) and selectivity . Computational docking (AutoDock Vina) can predict binding modes to guide synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH affecting ionization) or off-target effects. Mitigation approaches include:

  • Dose-response validation : Test activity across a broad concentration range (nM–mM) to confirm target specificity.
  • Orthogonal assays : Pair binding assays with functional readouts (e.g., calcium imaging for receptor activation).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Employ tools like SwissADME to predict:

  • Lipophilicity (LogP): Critical for blood-brain barrier penetration; ideal LogP for CNS targets is 2–3 .
  • Metabolic sites : Identify labile groups (e.g., methyl substituents prone to oxidation) using cytochrome P450 simulations. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal half-life) .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in synthetic batches?

  • LC-MS/MS : Quantify trace impurities (e.g., decarboxylated byproducts) with MRM transitions specific to expected degradation products.
  • X-ray crystallography : Resolve stereochemical ambiguities in the isoquinoline core, particularly if chiral centers are present .

Q. How should researchers design stability studies for long-term storage?

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent carboxylic acid dimerization .

Data Presentation and Reproducibility

Q. What statistical methods ensure robustness in biological data analysis?

  • Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves, reporting 95% confidence intervals.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in receptor selectivity studies .

Q. How can structural data be standardized for publication?

Adhere to IUPAC nomenclature and CIF standards for crystallographic data. Include:

  • Crystallographic parameters (e.g., space group, R-factor).
  • Deposition codes (e.g., CCDC entries) for public access .

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